Dibutyryl cyclic adenosine monophosphate, commonly referred to as dibutyryl cAMP, is a synthetic analog of cyclic adenosine monophosphate. It is recognized for its ability to penetrate cell membranes, thus facilitating its role as a potent activator of cAMP-dependent protein kinases, particularly protein kinase A. This compound is utilized extensively in biochemical research to study various cellular processes, including differentiation and survival of neural stem/progenitor cells. Its unique properties allow it to inhibit phosphodiesterases, further enhancing its biological effects.
Dibutyryl cAMP is classified as a cyclic nucleotide and is primarily sourced through synthetic processes. It is marketed under various names such as dibutyl cyclic adenosine monophosphate sodium salt and N6-2'-O-dibutyryladenosine-3',5'-cyclic monophosphate. The compound is available in high purity forms for research purposes, with a molecular weight of approximately 491.4 g/mol and a CAS number of 16980-89-5.
Dibutyryl cAMP is synthesized through the selective acylation of cyclic adenosine monophosphate. The synthesis typically involves the following steps:
This synthetic approach ensures that dibutyryl cAMP retains its biological activity while being stable for experimental use .
Dibutyryl cAMP participates in several biochemical reactions, primarily through its role as an activator of protein kinase A. Key reactions include:
Additionally, dibutyryl cAMP releases butyrate upon hydrolysis by esterases, which can have distinct biological implications .
The mechanism of action for dibutyryl cAMP involves several key steps:
This cascade ultimately influences numerous physiological processes such as neuronal differentiation and anti-inflammatory responses .
Dibutyryl cAMP exhibits several notable physical and chemical properties:
These properties are essential for handling and storage in laboratory environments .
Dibutyryl cAMP has diverse applications in scientific research:
Dibutyryl cyclic AMP (DBcAMP) represents a strategically engineered cAMP analog designed to overcome the inherent limitations of native cAMP in experimental systems. The molecular modifications involve the addition of two butyryl groups esterified at the 2'- and 3'-oxygen positions of the ribose ring [1] [6]. This structural alteration confers three critical functional advantages: (1) Enhanced lipophilicity – The hydrophobic butyryl groups significantly increase membrane permeability compared to the polar native cAMP molecule, facilitating passive diffusion across plasma membranes without requiring specialized transporters [1]; (2) Increased metabolic stability – The ester bonds render DBcAMP resistant to hydrolysis by extracellular and membrane-associated phosphodiesterases (PDEs), substantially prolonging its half-life from seconds/minutes (native cAMP) to several hours [1] [5]; and (3) Controlled intracellular activation – Once inside the cell, cytoplasmic esterases gradually cleave the butyryl groups, releasing biologically active cAMP and creating a sustained signal mimetic [1].
The released cAMP binds with high affinity to the regulatory subunits (R) of protein kinase A (PKA), triggering allosteric changes that dissociate the catalytically active (C) subunits. Each PKA holoenzyme consists of an R subunit dimer and two C subunits [5] [10]. cAMP binding to the R subunits (specifically, two molecules per R monomer) induces a conformational shift that releases inhibition of the C subunits. These liberated C subunits phosphorylate serine/threonine residues within the consensus sequence Arg-Arg-X-Ser/Thr (where X is any amino acid) in numerous target proteins [5] [10]. The sustained nature of DBcAMP-induced activation results in prolonged C subunit activity and substrate phosphorylation, enabling the study of cellular processes requiring extended cAMP elevation, such as differentiation and gene expression programs [1].
Table 1: Structural and Functional Comparison of cAMP and DBcAMP
| Property | Native cAMP | DBcAMP |
|---|---|---|
| Molecular Weight | 329.2 g/mol | 491.4 g/mol (sodium salt) |
| Ribose Modifications | None | Butyryl groups at 2'-O and N⁶ positions |
| Membrane Permeability | Low (requires transporters) | High (passive diffusion) |
| PDE Resistance | Low (rapidly degraded) | High (prolonged stability) |
| Intracellular Activation | Direct | Esterase-dependent hydrolysis |
| Signaling Duration | Short-lived (seconds-minutes) | Sustained (hours) |
Beyond serving as a stable cAMP mimetic, DBcAMP exerts significant indirect effects on phosphodiesterase (PDE) dynamics, particularly PDE4 isoforms. PDEs constitute a large enzyme family responsible for hydrolyzing cyclic nucleotides (cAMP and cGMP) into inactive 5'-monophosphates, thereby terminating their signaling actions [3] [5]. The sustained elevation of intracellular cAMP levels induced by DBcAMP triggers complex feedback mechanisms regulating PDE expression and activity:
Table 2: Temporal Effects of DBcAMP on PDE4 Dynamics and Signaling Outcomes
| Treatment Duration | PDE4 Activity/Expression | Intracellular cAMP Level | Representative Signaling Outcome | Mechanism |
|---|---|---|---|---|
| Short-term (Minutes) | Decreased | Sharply Increased | Inhibition of ATP/Histamine-induced Ca²⁺ rise | cAMP/PKA-mediated suppression of Ca²⁺ signals |
| Long-term (Hours) | Increased (PDE4A/B isoforms) | Reduced (below baseline) | Potentiation of ATP/Histamine-induced Ca²⁺ rise | Compensatory PDE4 upregulation reducing cAMP |
DBcAMP's cellular effects extend beyond PKA activation through its ability to activate Exchange Proteins directly Activated by cAMP (EPACs), specifically EPAC1 and EPAC2 [8] [10]. EPACs function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Activation occurs when cAMP binds to a specific cyclic nucleotide-binding domain (CNBD) within EPAC, inducing a conformational change that exposes the GEF catalytic domain, facilitating GTP loading and activation of Rap GTPases [10] [12]. DBcAMP binds to and activates EPACs, albeit with potentially different kinetics or affinity compared to cAMP or other analogs [8].
EPAC activation by DBcAMP initiates signaling cascades distinct from PKA:
Table 3: Key Signaling Pathways Activated by DBcAMP via PKA and EPAC
| Effector | Primary Downstream Targets | Key Cellular Functions Regulated | Examples in DBcAMP Studies |
|---|---|---|---|
| PKA | CREB, VASP, NF-κB, L-type Ca²⁺ channels, PDEs | Gene transcription (BDNF, GluA), metabolism, anti-inflammation, neurotransmitter release/synthesis, synaptic plasticity, inhibition of proliferation (NIH 3T3 [2]) | CREB phosphorylation suppressed in NIH 3T3 [2]; Inhibition of iNOS/NF-κB in hepatocytes [7] |
| EPAC | Rap1, Rap2, PLCε, PI3K, B-Raf | Cell adhesion & barrier function, exocytosis (insulin), Ca²⁺ release from ER, neuronal plasticity, pro-survival/apoptosis (context-dependent), differentiation | Enhanced endothelial barrier [16]; Regulation of Ca²⁺ dynamics in HUVEC [3]; Contribution to glial differentiation [8] |
DBcAMP significantly influences signaling originating from G-protein-coupled receptors (GPCRs) by altering the expression, activity, or coupling efficiency of heterotrimeric G-proteins, particularly the stimulatory (Gαs) and inhibitory (Gαi) subunits [5] [7]. GPCRs coupled to Gαs activate adenylyl cyclase (AC), increasing cAMP production, while those coupled to Gαi inhibit AC, decreasing cAMP production. DBcAMP modulates this system through PKA-dependent feedback loops:
The net effect of DBcAMP treatment is often a profound alteration in the cell's sensitivity to hormones and neurotransmitters that signal via GPCRs linked to AC. For example, prolonged DBcAMP exposure can shift the balance, making cells less responsive to Gαs-coupled agonists (like epinephrine) and potentially more sensitive to Gαi-coupled agonists (like adenosine) due to the altered Gαs/Gαi ratio and receptor status [3] [7].
A critical non-canonical mechanism by which DBcAMP modulates cellular responses involves the antagonism of Transforming Growth Factor-beta (TGF-β) signaling, primarily mediated through the Smad2/3 pathway [7]. TGF-β binding to its receptors triggers phosphorylation of receptor-regulated Smads (R-Smads: Smad2 and Smad3). Phosphorylated R-Smads form complexes with the common mediator Smad4 (Co-Smad). These complexes translocate to the nucleus and recruit transcriptional co-activators, primarily the histone acetyltransferase CREB-binding protein (CBP) or its paralog p300, to regulate the expression of TGF-β target genes involved in fibrosis, epithelial-mesenchymal transition (EMT), and cell cycle arrest [7].
DBcAMP, via PKA activation, disrupts this signaling axis:
This mechanism exemplifies how DBcAMP, through PKA-mediated CBP/p300 hijacking, can cross-regulate a major signaling pathway (TGF-β/Smad) that does not primarily rely on cAMP, significantly expanding its functional impact on cellular phenotype beyond direct cAMP/PKA/EPAC targets.
Table 4: DBcAMP-Mediated Antagonism of TGF-β/Smad Signaling
| TGF-β/Smad Pathway Component | Effect of DBcAMP/PKA | Functional Consequence |
|---|---|---|
| Smad2/3 Phosphorylation | Minimal direct effect | Smad complex formation proceeds normally |
| Smad2/3/4 Complex Formation | Minimal direct effect | Complexes translocate to nucleus |
| CBP/p300 Availability | Severely reduced (sequestered by pCREB) | Impaired recruitment to Smad complexes |
| Smad Transcriptional Activity | Significantly decreased | Reduced expression of fibrotic genes (e.g., collagen, α-SMA), EMT genes, cell cycle inhibitors |
| Cellular Phenotype | Inhibition of myofibroblast differentiation, reduced ECM deposition, attenuation of EMT | Anti-fibrotic effect, potential inhibition of TGF-β-mediated growth arrest |
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6